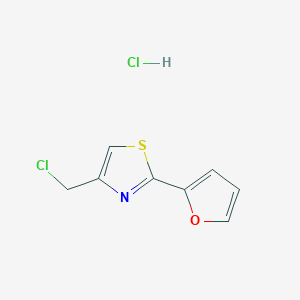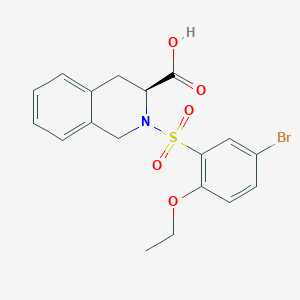
2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and an acetonitrile group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Similar structure but lacks the acetonitrile group.
1,3-Dimethyl-5-phenylpyrazole: Contains a phenyl group instead of an acetonitrile group.
4,5-Dihydro-1H-pyrazole derivatives: Differ in the degree of saturation and substitution patterns.
Uniqueness
2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetonitrile group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-(1,4-dimethylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C7H9N3/c1-6-5-10(2)9-7(6)3-4-8/h5H,3H2,1-2H3 |
InChI Key |
XFMQXFUZWLPKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
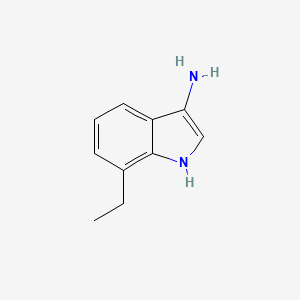
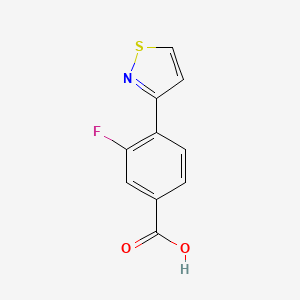
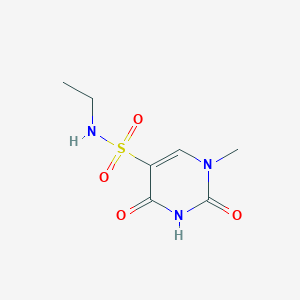
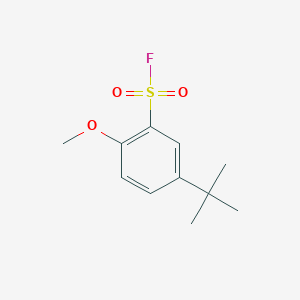
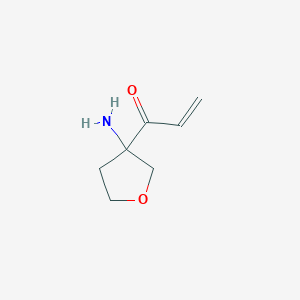
![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)

